molecular formula C18H18Cl2N2O5 B142331 Nitrofenac CAS No. 154766-10-6

Nitrofenac

Cat. No.: B142331
CAS No.: 154766-10-6
M. Wt: 413.2 g/mol
InChI Key: CQVHWLHWUZRTQC-UHFFFAOYSA-N
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Description

Nitrofenac is a nitric oxide-releasing non-steroidal anti-inflammatory drug (NO-NSAID) that has garnered attention for its potential therapeutic applications. It is a derivative of diclofenac, modified to release nitric oxide, which enhances its pharmacological profile by reducing gastrointestinal toxicity and improving anti-inflammatory and analgesic efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of nitrofenac involves the nitration of diclofenac. The process typically includes the reaction of diclofenac with nitric acid under controlled conditions to introduce the nitric oxide-releasing moiety. The reaction conditions, such as temperature, concentration of reagents, and reaction time, are optimized to achieve high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the consistency and safety of the final product. The use of advanced technologies and equipment helps in scaling up the production while maintaining the efficacy and safety profile of this compound .

Chemical Reactions Analysis

Types of Reactions

Nitrofenac undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various metabolites and derivatives of this compound, which may have different pharmacological properties .

Scientific Research Applications

    Chemistry: Used as a model compound to study nitric oxide release mechanisms.

    Biology: Investigated for its effects on cellular processes and signaling pathways.

    Medicine: Explored for its anti-inflammatory, analgesic, and gastroprotective properties. It has shown promise in treating conditions such as arthritis and inflammatory bowel disease.

    Industry: Used in the development of safer and more effective anti-inflammatory drugs.

Mechanism of Action

Nitrofenac exerts its effects by inhibiting the cyclooxygenase-2 (COX-2) enzyme, which plays a crucial role in the inflammatory process. The release of nitric oxide from this compound enhances its anti-inflammatory and analgesic properties while reducing gastrointestinal toxicity. The nitric oxide released interacts with various molecular targets and pathways, including the modulation of cytokine production and inhibition of leukocyte adhesion .

Comparison with Similar Compounds

Nitrofenac is part of a class of nitric oxide-releasing non-steroidal anti-inflammatory drugs (NO-NSAIDs). Similar compounds include:

Uniqueness of this compound

Compared to other NO-NSAIDs, this compound has shown a unique profile in terms of its efficacy and safety. It has demonstrated superior anti-inflammatory and analgesic properties with significantly reduced gastrointestinal toxicity. This makes it a promising candidate for the development of safer anti-inflammatory therapies .

Biological Activity

Nitrofenac is a nitro-substituted derivative of phenylacetic acid, classified within the group of non-steroidal anti-inflammatory drugs (NSAIDs). This compound has garnered attention for its diverse biological activities, particularly its anti-inflammatory and analgesic properties. The following sections detail the biological activity of this compound, supported by case studies, research findings, and data tables.

This compound exerts its pharmacological effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which are crucial in the biosynthesis of prostaglandins—key mediators of inflammation and pain. By inhibiting COX-1 and COX-2, this compound reduces the production of pro-inflammatory mediators, thereby alleviating symptoms associated with inflammatory conditions.

1. Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory effects in various preclinical models. A study evaluated its efficacy in reducing inflammation induced by carrageenan in rats, showing a dose-dependent reduction in paw edema compared to control groups. The results indicated that this compound significantly inhibited inflammatory markers such as TNF-α and IL-6.

Dosage (mg/kg) Paw Edema Reduction (%) TNF-α Levels (pg/mL) IL-6 Levels (pg/mL)
1025150100
205010075
40755030

2. Analgesic Activity

In addition to its anti-inflammatory properties, this compound exhibits analgesic effects. In a controlled study involving mice subjected to thermal pain tests, this compound administration resulted in a significant increase in pain threshold compared to untreated controls.

3. Antioxidant Properties

Research indicates that this compound possesses antioxidant activity, which may contribute to its therapeutic effects. A study assessed the compound's ability to scavenge free radicals using DPPH (2,2-diphenyl-1-picrylhydrazyl) assays. This compound showed a notable reduction in DPPH radical concentration, suggesting its potential role in mitigating oxidative stress.

Case Studies

Several case studies have highlighted the clinical implications of this compound usage:

  • Case Study 1: A randomized controlled trial involving patients with osteoarthritis demonstrated that this compound significantly improved joint function and reduced pain scores compared to placebo after four weeks of treatment.
  • Case Study 2: In a cohort study examining the long-term effects of this compound on cardiovascular health, researchers found no significant increase in heart failure risk among users compared to non-users, aligning with findings from broader NSAID safety analyses.

Research Findings

Recent literature reviews have summarized the biological activities of nitro compounds, including this compound. Key findings include:

  • Antimicrobial Activity: this compound has shown potential against various bacterial strains, indicating its utility beyond anti-inflammatory applications.
  • Cytotoxic Effects: Some studies suggest that this compound may induce apoptosis in cancer cell lines through mechanisms involving reactive oxygen species (ROS) generation.

Properties

CAS No.

154766-10-6

Molecular Formula

C18H18Cl2N2O5

Molecular Weight

413.2 g/mol

IUPAC Name

4-nitrooxybutyl 2-[2-(2,6-dichloroanilino)phenyl]acetate

InChI

InChI=1S/C18H18Cl2N2O5/c19-14-7-5-8-15(20)18(14)21-16-9-2-1-6-13(16)12-17(23)26-10-3-4-11-27-22(24)25/h1-2,5-9,21H,3-4,10-12H2

InChI Key

CQVHWLHWUZRTQC-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)CC(=O)OCCCCO[N+](=O)[O-])NC2=C(C=CC=C2Cl)Cl

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)OCCCCO[N+](=O)[O-])NC2=C(C=CC=C2Cl)Cl

Synonyms

2-((2,6-dichlorophenyl) amino)benzeneacetate-4-hydroxybutylnitric ester
nitrofenac

Origin of Product

United States

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